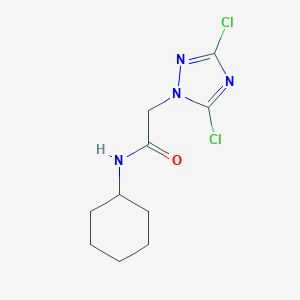
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. MPMPA belongs to the class of amide compounds and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been shown to reduce the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. Additionally, 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, there are also limitations associated with the use of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Another area of research could focus on the identification of new therapeutic applications for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide and its potential side effects.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with isobutylamine to form 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propriétés
Nom du produit |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)8-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Clé InChI |
JAFVEPRCOBNCTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)